Py-Tetraph-Fe
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Overview
Description
Pantoprazole sulfone N-oxide is a chemical compound derived from pantoprazole, a well-known proton pump inhibitor used to treat various gastric acid-related disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pantoprazole sulfone N-oxide can be synthesized through the oxidation of pantoprazole. One common method involves the use of hydrogen peroxide and acetic acid in the presence of a catalyst such as methyl rhenium trioxide . The reaction conditions typically include controlled temperatures and specific amounts of reagents to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of pantoprazole sulfone N-oxide follows similar synthetic routes but on a larger scale. The process involves the reaction of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride with 5-difluoromethoxy-2-mercapto-1H-benzimidazole, followed by oxidation using hydrogen peroxide and acetic acid with methyl rhenium trioxide as a catalyst . This method ensures the efficient production of pantoprazole sulfone N-oxide with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: Pantoprazole sulfone N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly prone to oxidation due to the presence of the sulfone group.
Common Reagents and Conditions: Common reagents used in the reactions involving pantoprazole sulfone N-oxide include hydrogen peroxide, acetic acid, and methyl rhenium trioxide . These reagents facilitate the oxidation process, converting the sulfoxide group to a sulfone group.
Major Products Formed: The major product formed from the oxidation of pantoprazole is pantoprazole sulfone N-oxide. This compound can further undergo various chemical transformations, depending on the reaction conditions and reagents used.
Scientific Research Applications
Pantoprazole sulfone N-oxide has several applications in scientific research. It is used in the study of proton pump inhibitors and their derivatives, providing insights into their chemical properties and potential therapeutic uses. Additionally, pantoprazole sulfone N-oxide is utilized in the development of new drugs targeting gastric acid-related disorders . Its unique chemical structure makes it a valuable compound for research in medicinal chemistry and pharmacology.
Mechanism of Action
The mechanism of action of pantoprazole sulfone N-oxide is similar to that of pantoprazole. It inhibits the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells, preventing the final step in gastric acid production . This inhibition is irreversible, leading to a prolonged reduction in gastric acid secretion. The compound binds covalently to the sulfhydryl groups of cysteines on the enzyme, blocking both basal and stimulated acid secretion .
Comparison with Similar Compounds
Pantoprazole sulfone N-oxide can be compared to other proton pump inhibitors such as omeprazole, esomeprazole, and lansoprazole. While all these compounds share a similar mechanism of action, pantoprazole sulfone N-oxide is unique due to its specific chemical structure and the presence of the sulfone N-oxide group . This structural difference may influence its pharmacokinetic properties and therapeutic efficacy.
List of Similar Compounds:- Omeprazole
- Esomeprazole
- Lansoprazole
- Rabeprazole
- Dexlansoprazole
Pantoprazole sulfone N-oxide stands out among these compounds due to its distinct chemical modifications, which may offer unique advantages in certain therapeutic applications.
Properties
CAS No. |
16999-25-0 |
---|---|
Molecular Formula |
C54H38FeN6 |
Molecular Weight |
826.8 g/mol |
IUPAC Name |
iron(2+);pyridine;5,10,15,20-tetraphenylporphyrin-22,23-diide |
InChI |
InChI=1S/C44H28N4.2C5H5N.Fe/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;2*1-2-4-6-5-3-1;/h1-28H;2*1-5H;/q-2;;;+2 |
InChI Key |
ZZLKTTGLJXQTIE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
Synonyms |
is(pyridine)(tetraphenylporphinato)iron(II) Py-tetraPh-Fe |
Origin of Product |
United States |
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